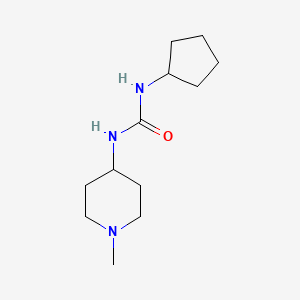

![molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0](/img/structure/B6577529.png)

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .科学研究应用

- Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds with broad therapeutic potential. Researchers have explored their use in treating heart diseases, migraines, digestive disorders, and viral infections .

- Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties . Researchers could investigate the anti-inflammatory effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives, potentially identifying potent anti-inflammatory agents.

- Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities . Evaluating the antimicrobial potential of this compound class, including N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide , is crucial for combating infectious diseases.

- Imidazo[1,2-a]pyridines have been proposed as potential anticancer agents . Researchers could explore the cytotoxic effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives against cancer cell lines.

- Some imidazo[1,2-a]pyridine derivatives show promise in cardiovascular disease management . Investigating the effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide on heart health could yield valuable insights.

- Imidazo[1,2-a]pyridines have potential neuroprotective effects . Researchers might explore whether N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives offer neuroprotection, especially in conditions like Alzheimer’s disease.

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents

Antibacterial and Antifungal Agents

Cancer Research

Cardiovascular Applications

Neurodegenerative Disorders

作用机制

Target of Action

The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .

Mode of Action

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The inhibition of the COX enzyme by N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

属性

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYAIYJEZPDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}pentanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)

![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)

![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)

![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)

![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)

![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)

![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)

![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)